molecular formula C9H10BrNO3 B13981770 (3-Bromo-6-methoxypyridin-2-yl)methyl acetate CAS No. 269058-51-7

(3-Bromo-6-methoxypyridin-2-yl)methyl acetate

Cat. No.: B13981770
CAS No.: 269058-51-7
M. Wt: 260.08 g/mol
InChI Key: QZGUBMVDQDVZJZ-UHFFFAOYSA-N
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Description

(3-Bromo-6-methoxypyridin-2-yl)methyl acetate is an organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a bromine atom at the third position, a methoxy group at the sixth position, and a methyl acetate group attached to the second position of the pyridine ring. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Bromo-6-methoxypyridin-2-yl)methyl acetate typically involves the bromination of 6-methoxypyridin-2-yl)methyl acetate. The process can be carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually conducted in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, are crucial for efficient production.

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.

    Oxidation Reactions: The compound can be oxidized to form various oxidized derivatives.

    Reduction Reactions: Reduction of the compound can lead to the formation of different reduced products.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and other strong bases.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridine derivatives, while oxidation and reduction can produce oxidized or reduced forms of the compound.

Scientific Research Applications

(3-Bromo-6-methoxypyridin-2-yl)methyl acetate has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex organic molecules.

    Biological Studies: It is used in the study of enzyme interactions and receptor binding due to its structural properties.

Mechanism of Action

The mechanism of action of (3-Bromo-6-methoxypyridin-2-yl)methyl acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and methoxy group play crucial roles in binding to these targets, influencing the compound’s biological activity. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

    3-Bromo-2-methoxypyridine: Similar in structure but lacks the methyl acetate group.

    (3-Bromo-6-methoxypyridin-2-yl)methanol: Similar but has a hydroxyl group instead of the acetate group.

Uniqueness: (3-Bromo-6-methoxypyridin-2-yl)methyl acetate is unique due to the presence of the methyl acetate group, which imparts distinct chemical properties and reactivity. This makes it a valuable intermediate in organic synthesis and medicinal chemistry.

Properties

CAS No.

269058-51-7

Molecular Formula

C9H10BrNO3

Molecular Weight

260.08 g/mol

IUPAC Name

(3-bromo-6-methoxypyridin-2-yl)methyl acetate

InChI

InChI=1S/C9H10BrNO3/c1-6(12)14-5-8-7(10)3-4-9(11-8)13-2/h3-4H,5H2,1-2H3

InChI Key

QZGUBMVDQDVZJZ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCC1=C(C=CC(=N1)OC)Br

Origin of Product

United States

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